ブロモベンゼン-13C6

説明

Synthesis Analysis

The synthesis of Bromobenzene-13C6 involves a four-step procedure from the corresponding bromobenzene, achieving a 30% yield and high specific activity. This process highlights the complexity and precision required in producing isotopically labeled compounds for research purposes (Malmquist, 2011). Additionally, various routes to functionalized benzenes labeled at position 1 have been compared, with 1-[13C]-Bromobenzene synthesized in seven steps from [13C]-BaCO3, showcasing the efficiency and yield optimization in isotopic labeling (Geletneky et al., 1995).

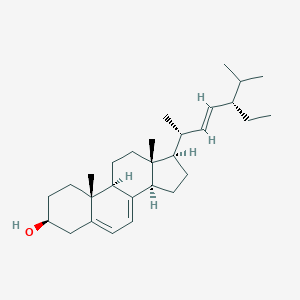

Molecular Structure Analysis

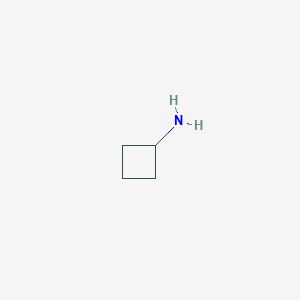

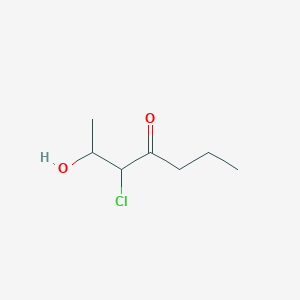

Investigations into the molecular structure of substituted bromobenzene derivatives, including Bromobenzene-13C6, utilize techniques like natural abundance 13C NMR and X-ray diffraction. These studies provide detailed insights into the arrangement of atoms within the molecule and the impact of isotopic labeling on chemical properties (Hinton & Layton, 1972).

Chemical Reactions and Properties

The chemical behavior of Bromobenzene-13C6, including its reactivity and participation in various chemical reactions, has been elucidated through studies focusing on the synthesis of labeled compounds and the exploration of reaction mechanisms. For example, the synthesis of substituted bromobenzene derivatives via bromoanilines demonstrates the versatility of bromobenzene compounds in organic synthesis (Weller & Hanzlik, 1988).

Physical Properties Analysis

The physical properties of Bromobenzene-13C6, such as phase behavior, crystalline structure, and spectral characteristics, have been studied extensively. For instance, the determination of the differential structure factor of liquid bromobenzene by anomalous X-ray scattering provides critical data on the arrangement and interaction of molecules in the liquid phase (Schultz et al., 1990).

Chemical Properties Analysis

Analyzing the chemical properties of Bromobenzene-13C6 involves understanding its reactivity, stability, and interaction with other chemical entities. Research on the microwave spectrum, structure, and bond character of bromobenzene contributes to a deeper understanding of its chemical behavior and how isotopic labeling can affect these properties (Rosenthal & Dailey, 1965).

科学的研究の応用

環境分析

ブロモベンゼン-13C6 は環境分析に使用されます . この化合物は、一般的な汚染物質であるブロモベンゼンの環境への影響と挙動を研究するために使用できます。同位体標識により、環境サンプル中のブロモベンゼンの正確な追跡と定量が可能です。

プロテオミクス

プロテオミクスの分野では、ブロモベンゼン-13C6 をトレーサーとして使用できます . 同位体標識により、生物系におけるブロモベンゼンの追跡が可能となり、タンパク質相互作用やダイナミクスの貴重な洞察を提供できます。

合成中間体

ブロモベンゼン-13C6 は合成中間体として役立ちます . ブロモベンゼン部分を最終生成物に組み込む際の追跡に、同位体標識が役立つ他の化合物の合成に使用できます。

優先汚染物質

ブロモベンゼン-13C6 は、優先汚染物質の研究に使用できます . これらは、人間の健康または環境に大きなリスクをもたらす汚染物質です。同位体標識により、環境または生物学的サンプル中のブロモベンゼンの正確な追跡と定量が可能です。

質量分析

質量分析では、ブロモベンゼン-13C6 を内部標準として使用できます . 同位体標識は、サンプル中のブロモベンゼンの正確な定量に使用できる明確な質量シフトをもたらします。

標識されたナフタレンとポリ塩化ビフェニルの合成

ブロモベンゼン-13C6 は、13C6 標識されたナフタレンとポリ塩化ビフェニルの合成に使用されてきました . これらの標識された化合物は、環境分析や毒性学研究など、さまざまな研究用途に使用できます。

作用機序

Target of Action

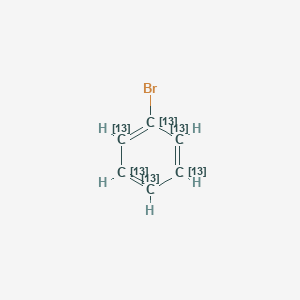

Bromobenzene-13C6 is primarily used as a building block in chemical synthesis . It is utilized to introduce a phenyl group into other compounds . .

Mode of Action

Bromobenzene-13C6 interacts with its targets through chemical reactions. For instance, it can be converted to the Grignard reagent, phenylmagnesium bromide . The exact mode of action and the resulting changes depend on the specific reaction conditions and the compounds it is reacting with.

Action Environment

The action, efficacy, and stability of Bromobenzene-13C6 can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture . Safety precautions should be taken to avoid release to the environment .

Safety and Hazards

特性

IUPAC Name |

bromo(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

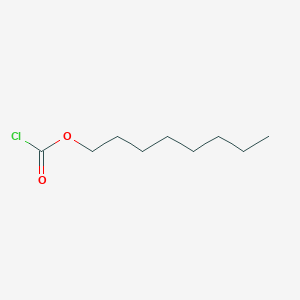

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461537 | |

| Record name | Bromobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112630-77-0 | |

| Record name | Bromobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-13C6, bromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)